molecular formula C12H6ClIN2 B3018223 1-Chloro-9-iodo-phenazine CAS No. 2367002-82-0

1-Chloro-9-iodo-phenazine

Cat. No.: B3018223
CAS No.: 2367002-82-0
M. Wt: 340.55
InChI Key: NCNHCDIQYMGFSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenazines, the class of compounds to which 1-chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties . They have significant applications in both medicinal and industrial fields .

Mode of Action

Phenazines, in general, are known for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . The interaction of phenazines with their targets often results in changes at the molecular and cellular levels .

Biochemical Pathways

Phenazines affect various biochemical pathways. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .

Result of Action

Phenazines are known for their wide spectrum of biological activities . They have remarkable pharmacological properties and have prompted the design and development of methods to access synthetic analogs with modified properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photodynamic processes occur by the light action at the appropriate wavelength in the presence of a photosensitizer . The interaction with the oxygen present in the cell generates reactive oxygen species (ROS) .

Preparation Methods

The synthesis of 1-Chloro-9-iodo-phenazine typically involves the halogenation of phenazine derivatives. One common method includes the reaction of 1-chlorophenazine with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for phenazine derivatives, including this compound, often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and scalability .

Properties

IUPAC Name

1-chloro-9-iodophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHCDIQYMGFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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